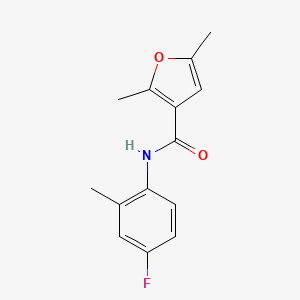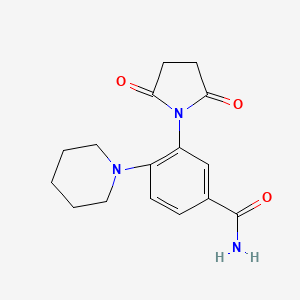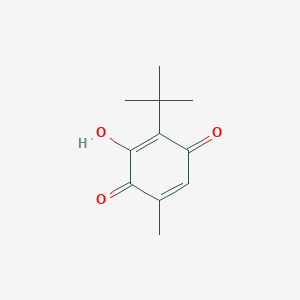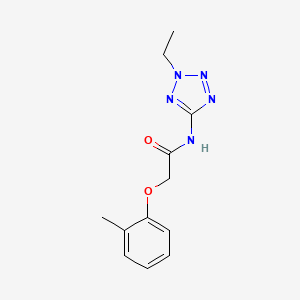![molecular formula C16H14F3NO B5805047 3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805047.png)
3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide
Descripción general
Descripción
3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide, also known as TPP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. TPP belongs to the class of compounds known as amides, which are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Stereoselective Synthesis of Functionalized Cyclopropanes : 3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide derivatives have been used in the stereoselective synthesis of cyclopropanes. The treatment of related compounds with butyllithium leads to new dianions that react with electrophiles to produce cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).
Facile Radiosynthesis of Propanamide Derivatives : Propanamide derivatives, including those related to 3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide, have been used in the development of new radioligands for prostate cancer imaging. This application is significant in the field of positron emission tomography (PET) imaging (Gao, Wang, Miller, & Zheng, 2011).
Quantum Chemical Studies : Quantum chemical studies have been performed on compounds similar to 3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide, such as bicalutamide, which is used in treating prostate cancer. These studies help understand the molecular interactions and steric energies, crucial for drug design (Otuokere & Amaku, 2015).
Pharmaceutical Research and Drug Metabolism
Metabolic Studies : Metabolic studies of similar compounds have provided insights into the formation of reactive metabolites, which is critical for understanding the pharmacokinetics and potential toxicity of drugs. For example, the metabolism of flutamide, a drug with a similar structure, has been extensively studied using human liver microsomes (Goda et al., 2006).
Selective Androgen Receptor Modulators (SARMs) : Research on propanamide derivatives, closely related to 3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide, has contributed significantly to the development of selective androgen receptor modulators. These compounds are promising for treating androgen-dependent diseases like benign hyperplasia (Wu et al., 2006).
Hormonal Male Contraception : Some propanamide derivatives have been evaluated for their potential in hormonal male contraception, demonstrating the versatility of these compounds in pharmaceutical applications (Jones et al., 2009).
Propiedades
IUPAC Name |
3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)13-8-4-5-9-14(13)20-15(21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZZIUQTFVAQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)






![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)